![molecular formula C17H14BrNO3 B6432716 2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol CAS No. 903194-45-6](/img/structure/B6432716.png)
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
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Overview
Description
The compound “2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol” is a complex organic molecule with several functional groups. It contains a bromophenyl group, a methylated oxazole ring, and a methoxyphenol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, which could undergo nucleophilic aromatic substitution reactions, and the oxazole ring, which could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications
Biomedical Applications
Triazoles, which are structurally similar to the compound , are known for their numerous biomedical applications . They have been reported to exhibit antibacterial , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .
Synthesis of Secondary Alcohols
The compound could potentially be synthesized through S-alkylation of a similar compound (4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . This process results in the formation of a novel racemic secondary alcohol .
Regulation of Inflammatory Diseases
Compounds similar to the one have shown promise in the regulation of inflammatory diseases . This is based on docking studies, which are computational techniques used in drug discovery to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Treatment of Alzheimer’s Disease
4’4 bromophenyl 4’piperidinol derivatives, which share some structural similarities with the compound , have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease . Some of these analogues showed significant activity against acetylcholinesterase , an enzyme that is targeted in the treatment of Alzheimer’s disease.
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial and antiproliferative activities . The specific targets could be various enzymes or receptors involved in these biological processes.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly inhibiting their function, leading to its antimicrobial and antiproliferative effects .
Biochemical Pathways
Given its antimicrobial and antiproliferative activities, it can be inferred that the compound may affect pathways related to cell growth and division, as well as microbial metabolism .
Pharmacokinetics
Similar compounds have been noted to have good pharmacokinetic properties due to the presence of certain structural motifs .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth and proliferation of certain cells, given its antimicrobial and antiproliferative activities . This could lead to the death of microbial cells or the cessation of proliferation in certain cell lines.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMSLGFPTKACEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol |
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